![molecular formula C19H18F3NO3 B2823307 3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine CAS No. 1317617-32-5](/img/structure/B2823307.png)
3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethoxyphenyl group
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have exhibited notable bioactivity , which suggests that this compound may interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to different biological effects .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties, as it’s known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Substitution Reactions: The methoxyphenyl and trifluoromethoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Coupling Reactions: The final step involves coupling the substituted pyrrolidine with a methanone group using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated precursors and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
- (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
- (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-bromophenyl)methanone
Uniqueness
3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-25-16-6-2-13(3-7-16)15-10-11-23(12-15)18(24)14-4-8-17(9-5-14)26-19(20,21)22/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJNPLBVPZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
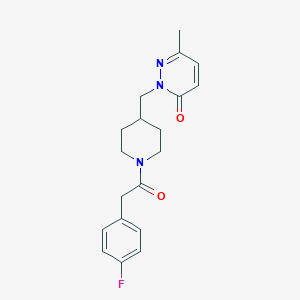
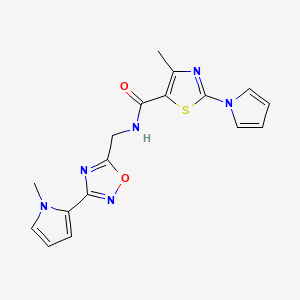
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
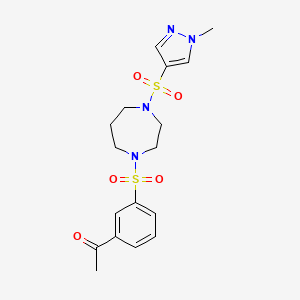
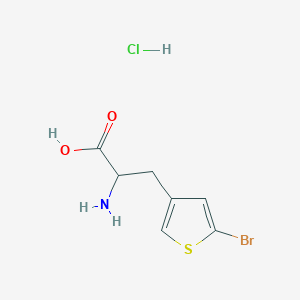
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
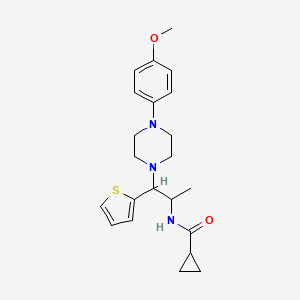
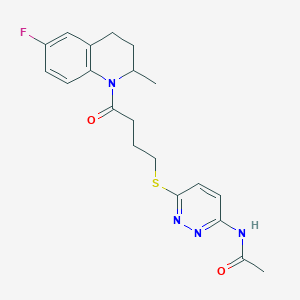
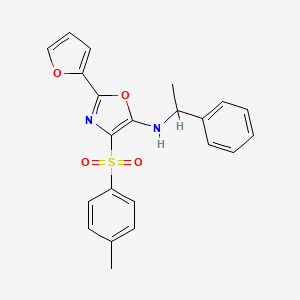
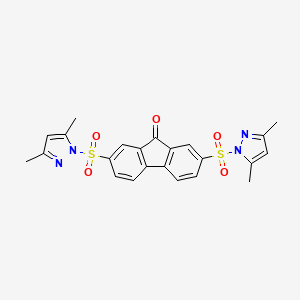
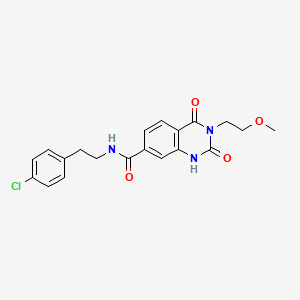
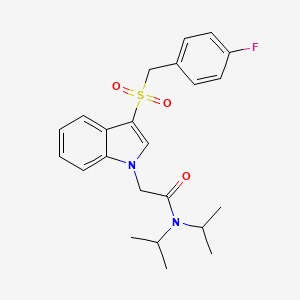
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2823242.png)
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
